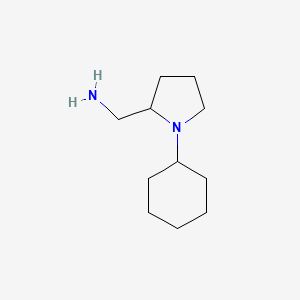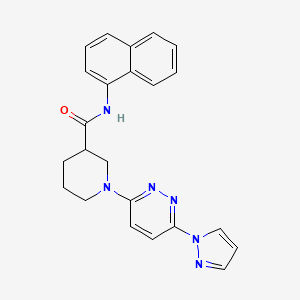![molecular formula C18H20BrNO2S B2435261 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide CAS No. 496015-41-9](/img/structure/B2435261.png)
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a naphthalene ring substituted with a bromine atom and a sulfonamide group, which is further connected to a cyclohexene moiety via an ethyl linker. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide typically involves multiple steps:
-
Bromination of Naphthalene: : The initial step involves the bromination of naphthalene to introduce a bromine atom at the desired position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
-
Sulfonation: : The brominated naphthalene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group.
-
Amidation: : The sulfonyl chloride intermediate is then reacted with 2-(cyclohex-1-en-1-yl)ethylamine to form the sulfonamide linkage. This step typically requires a base such as triethylamine (Et₃N) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
-
Nucleophilic Substitution: : The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
-
Oxidation and Reduction: : The cyclohexene moiety can be oxidized to form epoxides or diols, while reduction can lead to the formation of cyclohexane derivatives.
-
Coupling Reactions: : The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds, utilizing palladium catalysts and boronic acids or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Coupling Reactions: Palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) and potassium carbonate (K₂CO₃) in a suitable solvent like tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azido derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of cyclohexane derivatives.
Coupling Reactions: Formation of biaryl or styrene derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide serves as a versatile intermediate for the construction of more complex molecules. Its ability to undergo various reactions makes it valuable for the synthesis of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound can be explored for its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry
In materials science, the compound’s structural features can be utilized in the design of new materials with specific properties, such as liquid crystals or organic semiconductors.
Mécanisme D'action
The mechanism by which 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide exerts its effects depends on its application. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The cyclohexene moiety may interact with hydrophobic pockets within the target enzyme, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-N-[2-(cyclohexyl)ethyl]naphthalene-1-sulfonamide: Lacks the double bond in the cyclohexene ring.
4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide: Substitutes chlorine for bromine.
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide: Replaces the naphthalene ring with a benzene ring.
Uniqueness
The presence of both a bromine atom and a cyclohexene moiety in 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide provides unique reactivity and binding properties compared to its analogs. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2S/c19-17-10-11-18(16-9-5-4-8-15(16)17)23(21,22)20-13-12-14-6-2-1-3-7-14/h4-6,8-11,20H,1-3,7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVXFSYDIHKUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B2435178.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2435182.png)

![5-bromo-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2435185.png)
![2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B2435186.png)


![(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2435190.png)
![5-cyclopropyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2435191.png)

![1-(4-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2435194.png)

![3-[2-[3-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2435201.png)
